

validation of Methyl 5-aminothiophene-2-carboxylate structure by X-ray crystallography

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Compound of Interest

Compound Name: Methyl 5-aminothiophene-2-carboxylate

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A Comparative Guide to the Structural Validation of Aminothiophene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Methyl 5-aminothiophene-2-carboxylate** and its structural isomers, with a focus on structural validation through X-ray crystallography. While a definitive crystal structure for **Methyl 5-aminothiophene-2-carboxylate** is not publicly available, this document presents a detailed X-ray crystallographic analysis of the closely related isomer, Methyl 3-aminothiophene-2-carboxylate, as a benchmark for structural confirmation. This guide will objectively compare the available data for these compounds and provide relevant experimental protocols to aid in research and development.

Introduction to Aminothiophene Carboxylates

Aminothiophene carboxylates are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and materials science. Their versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise arrangement of substituents on the thiophene ring is critical for their chemical reactivity and biological function, making unambiguous structural validation an essential step in their development.

Structural Validation by X-ray Crystallography: A Comparative Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are vital for understanding a compound's properties and for structure-based drug design.

While a specific X-ray crystal structure for **Methyl 5-aminothiophene-2-carboxylate** has not been reported in publicly accessible databases, a detailed crystallographic study has been conducted on its isomer, Methyl 3-aminothiophene-2-carboxylate. The data from this study serves as an excellent reference for the structural characteristics of this class of compounds.

Comparative Data Presentation

The following tables summarize the available crystallographic and physical data for Methyl 3-aminothiophene-2-carboxylate and compares it with the known properties of **Methyl 5-aminothiophene-2-carboxylate** and another related, structurally validated compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: Crystallographic Data Comparison

Parameter	Methyl 3-aminothiophene-2-carboxylate	Methyl 5-aminothiophene-2-carboxylate	Ethyl 2-amino-4-methylthiophene-3-carboxylate
Crystal System	Monoclinic	Not available	Triclinic[1]
Space Group	P21/c	Not available	P-1[1]
Unit Cell Dimensions	a = 14.123(3) Å, b = 7.6891(15) Å, c = 19.141(4) Å, β = 109.13(3)°	Not available	a = 7.664(3) Å, b = 9.876(3) Å, c = 13.018(5) Å, α = 90.00°, β = 90.00°, γ = 90.00°[1]
Key Bond Lengths (Å)	C–S: 1.711–1.740, C–N: 1.347–1.354, C=O: 1.215–1.221	Not available	N/A
Hydrogen Bonding	Intermolecular N–H...O and N–H...N interactions	Not available	Intramolecular N–H...O and intermolecular N–H...S and N–H...O interactions[1]
Reference	[2][3]	-	[1]

Table 2: Physicochemical Properties Comparison

Property	Methyl 3-aminothiophene-2-carboxylate	Methyl 5-aminothiophene-2-carboxylate
Molecular Formula	C6H7NO2S	C6H7NO2S
Molecular Weight	157.19 g/mol	157.19 g/mol [4]
CAS Number	22288-78-4	14597-58-1
Appearance	Yellow stick-shaped crystals	White solid[5]
Melting Point	Not specified in crystallographic study	81 °C
Spectroscopic Data	1H NMR, 13C NMR, IR available	LCMS (m/z 158.3 [M+H]+)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are the protocols for the synthesis of **Methyl 5-aminothiophene-2-carboxylate** and the crystallographic analysis of its 3-amino isomer.

Synthesis of Methyl 5-aminothiophene-2-carboxylate

This protocol is based on the reduction of a nitro-substituted precursor[5].

Materials:

- Methyl 5-nitro-2-thiophenecarboxylate
- Ethanol
- 10% Palladium on activated carbon (Pd/C)
- Hydrogen gas
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator

Procedure:

- Dissolve Methyl 5-nitro-2-thiophenecarboxylate (1 equivalent) in ethanol.
- Add 10% Pd/C catalyst to the solution.
- Place the reaction mixture under a hydrogen atmosphere.
- Stir the mixture overnight at room temperature.
- Monitor the reaction progress using a suitable technique (e.g., LCMS).
- Upon completion, filter the mixture to remove the catalyst. A Celite pad can be used for effective removal.
- Concentrate the filtrate under reduced pressure to yield **Methyl 5-aminothiophene-2-carboxylate**.

X-ray Crystallography Protocol for Methyl 3-aminothiophene-2-carboxylate

This protocol is adapted from the published study on Methyl 3-aminothiophene-2-carboxylate[2][3].

1. Crystallization:

- Dissolve the synthesized Methyl 3-aminothiophene-2-carboxylate in ethanol.
- Filter the solution to remove any impurities.
- Allow the solvent to evaporate slowly at 25 °C.
- Collect the resulting yellow stick-shaped crystals.

2. Data Collection:

- Mount a suitable single crystal on a diffractometer.

- Collect diffraction data using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a controlled temperature (e.g., 296 K).
- Process the collected data, including integration of the reflection intensities and absorption corrections.

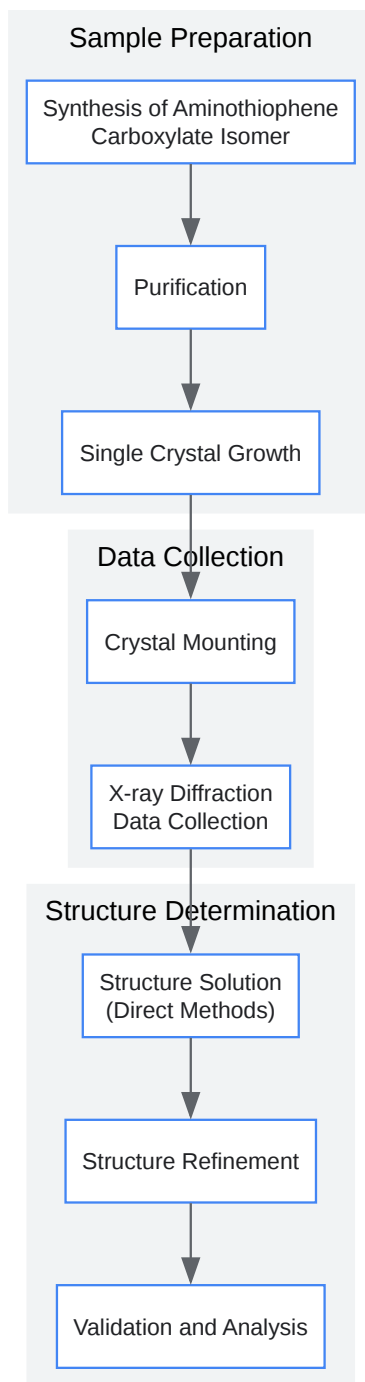
3. Structure Solution and Refinement:

- Solve the crystal structure using direct methods.
- Refine the structure by full-matrix least-squares on F².
- Locate hydrogen atoms in the difference Fourier maps and refine them using appropriate models.

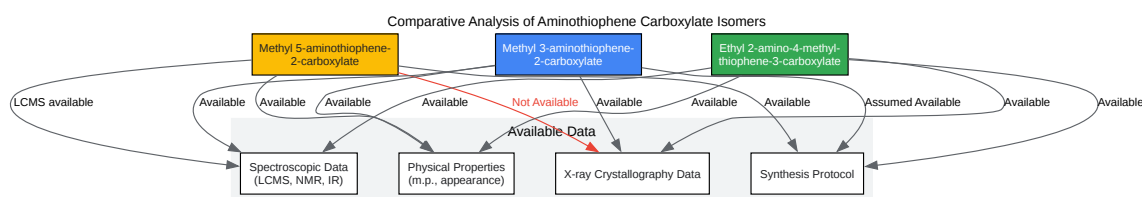
Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical comparisons can enhance understanding.

Workflow for X-ray Crystallographic Validation

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Caption: Workflow for X-ray Crystallographic Validation.



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Caption: Comparative Analysis of Aminothiophene Carboxylate Isomers.

Conclusion and Recommendations

The structural validation of Methyl 3-aminothiophene-2-carboxylate by X-ray crystallography provides a solid foundation for understanding the molecular geometry and intermolecular interactions within this class of compounds. The detailed crystallographic data, including bond lengths and hydrogen bonding patterns, can be used as a reliable model for computational studies of related isomers, such as **Methyl 5-aminothiophene-2-carboxylate**.

For researchers working with **Methyl 5-aminothiophene-2-carboxylate**, it is recommended to pursue single-crystal X-ray diffraction studies to unequivocally confirm its structure. The synthesis protocol provided herein can be utilized to obtain the compound, and the crystallization methods employed for the 3-amino isomer may serve as a good starting point for obtaining diffraction-quality crystals. In the absence of such data, a combination of other analytical techniques, such as 2D NMR spectroscopy and high-resolution mass spectrometry, should be used to provide strong evidence for its structure. This comparative guide highlights the importance of rigorous structural validation and provides the necessary context and protocols to support further research in this area.

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